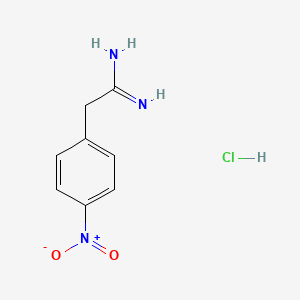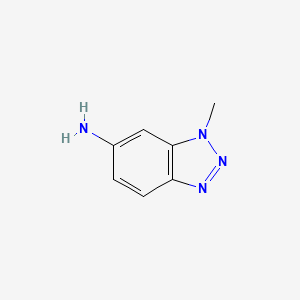
2-(4-Nitrophenyl)ethanimidamide hydrochloride
Overview
Description
2-(4-Nitrophenyl)ethanimidamide hydrochloride , also known as 4-Nitrophenethylamine hydrochloride , is a chemical compound. It has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide . Originally part of the Alfa Aesar product portfolio, this compound has applications in research and laboratory settings .
Synthesis Analysis
The synthesis of 4-Nitrophenethylamine hydrochloride involves dissolving an intermediate compound in ethanol, adjusting the pH with hydrochloric acid, and heating the reaction mixture. The final product is obtained through recrystallization from methanol .
Molecular Structure Analysis
The molecular formula of 2-(4-Nitrophenyl)ethanimidamide hydrochloride is C8H10ClN3O2 , with a molecular weight of 215.64 g/mol . Its linear formula is O2NC6H4CH2CH2NH2 · HCl .
Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) serves as a benchmark reaction to assess the activity of nanostructured materials. Researchers have explored various synthesized efficient catalytic nanostructured materials by performing this reduction. The reduction of 4-NP is universally accepted as a model catalytic reaction due to its easy measurement of kinetic parameters using UV-visible spectroscopic techniques. Nanostructured materials play a crucial role in this context, and their size, structure, and surface properties impact catalytic activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Photodynamic Therapy and Cell Staining
Nitroaromatic compounds, such as nitronaphthalimides, have been studied for their application in staining cells under hypoxic conditions and in photodynamic therapy. The kinetic analysis of aromatic nucleophilic substitution reactions involving these compounds in the presence of thiols leads to fluorescent substitution products, which are significant for biological imaging and therapeutic applications (Triboni, Politi, Cuccovia, Chaimovich, & Filho, 2003).
Synthesis of Pharmaceutical Intermediates
Compounds related to 2-(4-Nitrophenyl)ethanimidamide hydrochloride have been utilized in the synthesis of pharmaceutical intermediates. For instance, 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, was prepared from related precursors through Gabriel synthesis, indicating the role of nitrophenyl derivatives in the development of therapeutic agents (Zhou Youjun, 2010).
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, sharing functional groups with 2-(4-Nitrophenyl)ethanimidamide hydrochloride, have been proposed as novel reagents for protein crosslinking and affinity labeling. These compounds exhibit high reactivity under irradiation, making them useful for biochemical studies involving protein-nitrophenyl interactions (Jelenc, Cantor, & Simon, 1978).
Chemical Synthesis and Characterization
The reactivity of related nitrophenyl compounds has been explored in the synthesis of novel chemical entities, such as heterocyclic compounds and coordination polymers. These studies not only expand the chemical understanding of nitrophenyl derivatives but also explore their potential applications in materials science and molecular sensing (Wang, Zhang, Yu, & Xu, 2015).
Mechanism of Action
While the exact mechanism of action remains unclear, 2-(4-Nitrophenyl)ethanimidamide hydrochloride (4-NP) has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI). This action increases the presence of these neurotransmitters in the extraneuronal space, prolonging their action. The reduction of 4-NP is considered a universally accepted model catalytic reaction, allowing researchers to study size and structure-dependent catalytic activity .
Safety and Hazards
properties
IUPAC Name |
2-(4-nitrophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(10)5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOXNCVLVJFRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960301 | |
| Record name | (4-Nitrophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)ethanimidamide hydrochloride | |
CAS RN |
39695-96-0 | |
| Record name | (4-Nitrophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Diethyl 2-[(4-fluoroanilino)methylene]malonate](/img/structure/B1615623.png)